molecular formula C11H15FO2 B13709401 2-(tert-Butoxy)-4-fluoroanisole

2-(tert-Butoxy)-4-fluoroanisole

Katalognummer: B13709401
Molekulargewicht: 198.23 g/mol
InChI-Schlüssel: NKIKRHGIYGFQGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butoxy)-4-fluoroanisole is an organic compound that features a tert-butoxy group and a fluoro-substituted anisole moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of 2-(tert-Butoxy)-4-fluoroanisole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

2-(tert-Butoxy)-4-fluoroanisole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound is susceptible to nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butoxy)-4-fluoroanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are explored for their potential biological activity and therapeutic effects.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(tert-Butoxy)-4-fluoroanisole involves its interaction with molecular targets through various pathways. For example, in elimination reactions, the compound can undergo E2 elimination to form alkenes. The tert-butoxy group acts as a bulky base, facilitating the removal of protons and the formation of double bonds .

Vergleich Mit ähnlichen Verbindungen

2-(tert-Butoxy)-4-fluoroanisole can be compared with other similar compounds, such as:

These compounds share the tert-butoxy group, which imparts unique reactivity and steric properties, making them valuable in different chemical transformations.

Eigenschaften

Molekularformel

C11H15FO2

Molekulargewicht

198.23 g/mol

IUPAC-Name

4-fluoro-1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO2/c1-11(2,3)14-10-7-8(12)5-6-9(10)13-4/h5-7H,1-4H3

InChI-Schlüssel

NKIKRHGIYGFQGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.